The synthesis of Adenosine-15N typically involves several steps to ensure the precise incorporation of nitrogen-15 into the adenosine structure. One prominent method described in literature includes:
The entire process requires careful monitoring and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product's purity.
The compound consists of:
Adenosine-15N participates in various chemical reactions typical for nucleosides:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism of action for Adenosine-15N primarily revolves around its interaction with adenosine receptors in biological systems. It has been shown to modulate kinase activity and influence various signaling pathways:
This interaction leads to significant cellular effects, such as reduced pro-inflammatory cytokine secretion in macrophages.
Adenosine-15N exhibits characteristics similar to those of natural adenosine but with variations due to isotopic labeling:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems.
Adenosine-15N serves multiple purposes in scientific research:
The targeted incorporation of 15N into adenosine positions employs precise nitrosation/reduction chemistry to achieve site-specific labeling. For N7 labeling, adenosine undergoes regioselective nitrosation at the N1 position using sodium nitrite in acidic medium, forming an intermediate 1-nitrosoadenosine derivative. Subsequent reduction with sodium dithionite or catalytic hydrogenation yields the corresponding 1,7-diamino-7H-purine riboside, which undergoes diazotization and thermal decomposition to introduce 15N specifically at N7. For amino group labeling (15NH2), a modified Todd–Atherton reaction displaces the existing amino group using 15N-enriched ammonia under high-pressure conditions (150 psi) at 100°C. This approach achieves isotopic incorporation efficiencies exceeding 98% while preserving glycosidic bond integrity and ribose conformation, as confirmed by 1H-15N HMQC NMR validation [1].
Dual 13C/15N labeling exploits imidazole ring synthesis from isotopically enriched formamidine acetate (15N) and malononitrile (13C). The key intermediate 4,5,6-triaminopyrimidine is condensed with formic acid to construct the purine ring, enabling simultaneous 15N labeling at N1, N3, and N9 positions alongside 13C incorporation at C2, C4, C5, or C8. For C8-13C/N7-15N adenosine, a Traube purine synthesis modifies the imidazole portion using potassium 15N-cyanide to introduce N7, followed by ribosylation. This strategy enables combinatorial isotopic tagging where 13C-15N J-coupling (∼15 Hz) provides distinct NMR signatures for differentiating nucleosides in mixed sequences [1].
Site-specific 15N labeling at N1 involves displacement chemistry via 6-thioguanosine intermediates. Guanosine is first converted to 6-thioinosine using phosphorus pentasulfide in pyridine. Treatment with 15N-enriched ammonia at 120°C displaces the thiol group, forming 15N1-hypoxanthine. Enzymatic phosphorolysis then cleaves the glycosidic bond, releasing hypoxanthine and ribose-1-phosphate. Purine nucleoside phosphorylase (PNP) recombines 15N1-hypoxanthine with ribose to yield 15N1-adenosine after amination. This pathway achieves 85–92% isotopic enrichment at N1 while avoiding undesired ring-opening side reactions [1].
Table 1: Chemical Synthesis Routes for Site-Specific 15N-Labeled Adenosine
Target Position | Key Intermediate | Reagents/Conditions | Isotopic Yield |
---|---|---|---|
N7-15N | 1-Nitrosoadenosine | NaNO2/AcOH → Na2S2O4 | >98% |
N1-15N | 6-Thioinosine | 15NH3/120°C → PNP | 85–92% |
Amino-15N2 | 6-Chloropurine | 15NH3/100°C/150 psi | >98% |
N1,N7-15N2 | Diaminopurine | 15N-Formamidine → Thermal closure | 90% |
Enzymatic routes leverage reversible phosphorolysis by purine nucleoside phosphorylase (PNP) to transfer ribose between purine bases. Unlabeled adenosine is first phosphorolyzed by PNP to yield adenine and α-D-ribose-1-phosphate. Adenine is then enzymatically deaminated to hypoxanthine using adenosine deaminase. 15N-labeled hypoxanthine (synthesized chemically as described in Section 1.1.3) serves as the isotopic acceptor for ribosylation. PNP catalyzes the condensation of 15N-hypoxanthine with ribose-1-phosphate, forming 15N1-inosine. A final amination step using adenylosuccinate synthetase/lyase converts inosine to 15N1-adenosine via 5-aminoimidazole-4-carboxamide ribotide (AICAR) intermediates. This cascade achieves 70–75% overall yield with >95% isotopic purity, though the multi-enzyme requirement complicates scale-up [1].
Direct enzymatic amination employs heat-shocked bacterial cells (e.g., E. coli JM109) overexpressing adenine phosphoribosyltransferase (APRT). Hypoxanthine or its 15N-labeled analogs are incubated with phosphoribosyl pyrophosphate (PRPP) and 15NH4Cl at 37°C, yielding 15N-adenine mononucleotide. Dephosphorylation yields the nucleoside. Key optimizations include:
Table 2: Comparison of Adenosine-15N Synthesis Methodologies
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Isotopic Specificity | Single-atom control (N1/N7/NH2) | Limited to C6-amino group |
Maximum Enrichment | 98–99% | 95–98% |
Typical Scale | 10–100 mg | 50–500 mg |
Key Limitation | Multi-step protection/deprotection | Enzyme inhibition by products |
NMR Applications | Site-specific dynamics studies | Uniform labeling for metabolic tracing |
Mass Yield | 40–65% | 70–85% |
Interactive Table Feature Suggestion: Click headers to sort by isotopic yield, scale, or enrichment
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